n-Acetylserotonin glucuronide
Overview
Description
n-Acetylserotonin glucuronide: is a metabolite of melatonin, which is a naturally occurring compound found in animals, plants, and microbes. This compound is a glycoside, specifically a glucuronide conjugate of n-acetylserotonin. It plays a role in the metabolism of melatonin and has been studied for its potential biological activities .
Mechanism of Action
Target of Action
n-Acetylserotonin glucuronide is derived from n-Acetylserotonin (NAS), which is known to act as a melatonin receptor agonist and an agonist of the TrkB . The primary targets of NAS are the melatonin receptors MT1, MT2, and MT3 . These receptors are involved in various physiological processes, including the regulation of circadian rhythms and mood .
Mode of Action
NAS interacts with its targets, the melatonin receptors, by acting as an agonist . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. NAS also acts as a potent TrkB receptor agonist , which plays a crucial role in the nervous system by promoting the survival and differentiation of neurons .
Biochemical Pathways
NAS is a chemical intermediate in the endogenous production of melatonin from serotonin . It is produced from serotonin in a reaction catalyzed by the enzyme N-acetyltransferase (AANAT), and then it is converted to melatonin in a reaction catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT) .
Pharmacokinetics
It is known that nas, the precursor of this compound, is a naturally occurring compound found in animals, plants, and microbes . This suggests that it is likely to be well-absorbed and distributed in the body.
Result of Action
NAS has been shown to have antidepressant, neurotrophic, and cognition-enhancing effects . It induces the proliferation of neural progenitor cells (NPCs) in adult mice, and this effect is thought to be TrkB-dependent . NAS also has potent antioxidant properties and has been shown to protect against oxidant damage .
Biochemical Analysis
Biochemical Properties
n-Acetylserotonin glucuronide plays a crucial role in the biochemical reactions that lead to the synthesis of melatonin . It interacts with enzymes such as N-acetyltransferase (AANAT) and acetylserotonin O-methyltransferase (ASMT) . These interactions are essential for the conversion of serotonin to melatonin .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of melatonin . Melatonin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. It is produced from serotonin in a reaction catalyzed by AANAT and acetyl coenzyme A . It is then methylated by ASMT in the presence of S-adenosylmethionine to form melatonin .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its role in the synthesis of melatonin
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of melatonin . It interacts with enzymes such as AANAT and ASMT, and its production and conversion to melatonin can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of n-acetylserotonin glucuronide typically involves the glucuronidation of n-acetylserotonin. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .
Industrial Production Methods: : Industrial production of this compound may involve biotechnological approaches using microbial or enzymatic systems to achieve efficient glucuronidation. These methods can be optimized for large-scale production by controlling factors such as temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: : n-Acetylserotonin glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the glucuronide bond and release of n-acetylserotonin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the indole ring of this compound.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups present in the compound
Major Products Formed: : The major products formed from these reactions include n-acetylserotonin, glucuronic acid, and various oxidized or reduced derivatives of n-acetylserotonin .
Scientific Research Applications
Chemistry: : n-Acetylserotonin glucuronide is used as a model compound to study glucuronidation processes and the metabolism of melatonin. It helps in understanding the enzymatic pathways involved in the conjugation of neurotransmitters and hormones .
Biology: : In biological research, this compound is studied for its potential role in cellular signaling and its effects on various physiological processes. It is also used to investigate the metabolism and excretion of melatonin in different organisms .
Medicine: : The compound has potential therapeutic applications due to its antioxidant properties and its role in the metabolism of melatonin. It is being explored for its effects on sleep disorders, neuroprotection, and anti-aging .
Industry: : In the pharmaceutical industry, this compound is used in the development of drugs targeting melatonin pathways. It is also utilized in the production of supplements and functional foods aimed at improving sleep and overall health .
Comparison with Similar Compounds
Similar Compounds
n-Acetylserotonin: A precursor to melatonin, it shares similar biological activities but lacks the glucuronide conjugate.
Melatonin: The end product of the metabolic pathway involving n-acetylserotonin and n-acetylserotonin glucuronide, it is widely known for its role in regulating sleep-wake cycles.
Serotonin: A neurotransmitter that serves as the starting material for the synthesis of n-acetylserotonin and melatonin
Uniqueness: : this compound is unique due to its glucuronide conjugate, which influences its solubility, excretion, and biological activity. This modification allows it to participate in different metabolic pathways compared to its parent compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKQFNYKSNWOTC-RNGZQALNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18430-06-3 | |
Record name | N-Acetylserotonin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018430063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYLSEROTONIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUG64S3DC0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of N-acetylserotonin glucuronide in melatonin metabolism, and how does its production differ between humans and mice?
A1: this compound is a metabolite of melatonin, produced through a pathway involving 6-hydroxylation of melatonin to 6-hydroxymelatonin, followed by deacetylation to N-acetylserotonin, and finally, glucuronidation [, ]. While both humans and mice metabolize melatonin through these pathways, a key difference lies in the final conjugation step. In humans, sulfation is favored, leading to the formation of N-acetylserotonin sulfate as the primary product. Conversely, mice predominantly exhibit glucuronidation, resulting in higher levels of this compound in their urine []. This difference highlights species-specific variations in phase II metabolism of melatonin.
Q2: The study mentions a novel melatonin metabolite, "metabolite X." How does the identification of this metabolite contribute to our understanding of melatonin metabolism?
A2: The discovery of metabolite X, produced through O-demethylation, 6-hydroxylation, and sulfation of melatonin, expands our understanding of the enzyme-dependent pathways involved in human melatonin metabolism []. This finding suggests that melatonin metabolism is more complex than previously thought and might involve additional, yet to be characterized, enzymes and pathways. Further research into metabolite X's formation and potential biological activity could provide valuable insights into the pharmacological effects of melatonin.
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